molecular formula C12H23NO3 B6633830 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol

1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol

Cat. No. B6633830
M. Wt: 229.32 g/mol
InChI Key: GCTMOVIGJGXSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. CPP-115 has shown promising results in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, this compound has been shown to have a range of other biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in protein levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol as a research tool is its selectivity for GABA transaminase, which allows for specific modulation of GABA levels in the brain. However, this compound has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.

Future Directions

There are a number of potential future directions for research on 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol. These include further exploration of its potential therapeutic applications in a range of neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. In addition, there is ongoing research into the development of more potent and selective inhibitors of GABA transaminase, which may have even greater therapeutic potential.

Synthesis Methods

1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol can be synthesized using a multi-step process involving the reaction of cyclopentylmagnesium bromide with 3-bromo-1,2-propanediol, followed by cyclization with diethyl oxalate and subsequent hydrolysis of the resulting ester. This method has been optimized to produce high yields of pure this compound with minimal impurities.

Scientific Research Applications

1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. In animal studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and a decrease in drug-seeking behavior. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety, suggesting potential applications in the treatment of anxiety disorders.

properties

IUPAC Name

1-(3-cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c14-10(5-9-3-1-2-4-9)6-13-7-11(15)12(16)8-13/h9-12,14-16H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTMOVIGJGXSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CN2CC(C(C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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